2-(4-chlorophenoxy)-N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a thiadiazole ring, and a propylsulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-chlorophenol with chloroacetic acid to form 2-(4-chlorophenoxy)acetic acid. This intermediate is then reacted with thiosemicarbazide to form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(4-chlorophenoxy)-N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiadiazole ring and sulfonyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-(4-chlorophenoxy)acetophenone: Shares the chlorophenoxy group but lacks the thiadiazole and sulfonyl groups.
2-methyl-4-chlorophenoxy acetic acid: Similar in structure but with different functional groups and applications.
Uniqueness
2-(4-chlorophenoxy)-N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C13H14ClN3O4S2 |
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Molecular Weight |
375.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-(5-propylsulfonyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C13H14ClN3O4S2/c1-2-7-23(19,20)13-17-16-12(22-13)15-11(18)8-21-10-5-3-9(14)4-6-10/h3-6H,2,7-8H2,1H3,(H,15,16,18) |
InChI Key |
IECVTLRRIZGXTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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